molecular formula C18H18FN3O B2506066 1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(3-fluorophenyl)-3-(p-tolyl)urea CAS No. 898640-48-7

1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(3-fluorophenyl)-3-(p-tolyl)urea

Cat. No. B2506066
CAS RN: 898640-48-7
M. Wt: 311.36
InChI Key: BTBIIVMFAAJZDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(3-fluorophenyl)-3-(p-tolyl)urea is a chemical compound that has shown potential in scientific research applications.

Scientific Research Applications

Stereoselective Synthesis and Kinase Inhibition

A study by Chen et al. (2010) describes the stereoselective synthesis of an active metabolite of the potent PI3 kinase inhibitor PKI-179, emphasizing the compound's relevance in the context of kinase inhibition. This process involves specific transformations that might be related to or inspire the use of "1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(3-fluorophenyl)-3-(p-tolyl)urea" in similar medicinal chemistry endeavors (Chen et al., 2010).

Glycolic Acid Oxidase Inhibition

Rooney et al. (1983) explored the inhibition of glycolic acid oxidase by 4-substituted 3-hydroxy-1H-pyrrole-2,5-dione derivatives, which showcases the compound's potential role in enzymatic inhibition. Although not the exact compound , this research provides insight into how structurally similar compounds can affect enzymatic processes, suggesting potential research applications of "this compound" in this domain (Rooney et al., 1983).

Anion Receptors and Molecular Recognition

Gale (2006) discussed the role of acyclic molecules, including those containing urea and pyrrole groups, as effective anion-binding agents. This emphasizes the compound's relevance in the design of anion receptors for molecular recognition, offering a potential application in the development of sensors or molecular switches (Gale, 2006).

Central Nervous System Agents

Rasmussen et al. (1978) investigated N-aryl-N'-(1-methyl-2-pyrrolidinylidene)ureas for their anxiolytic and muscle-relaxant properties. Though not directly mentioning the specific compound, this research highlights the potential neurological applications of urea derivatives, suggesting areas where "this compound" might be of interest (Rasmussen et al., 1978).

Penetration Enhancers in Human Skin

Williams and Barry (1989) evaluated urea derivatives as skin penetration enhancers, underscoring their utility in facilitating the delivery of therapeutic agents through the skin. This area of research suggests potential applications in transdermal drug delivery systems for compounds like "this compound" (Williams & Barry, 1989).

properties

IUPAC Name

1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(3-fluorophenyl)-3-(4-methylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FN3O/c1-13-7-9-15(10-8-13)21-18(23)22(17-6-3-11-20-17)16-5-2-4-14(19)12-16/h2,4-5,7-10,12H,3,6,11H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTBIIVMFAAJZDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)N(C2=NCCC2)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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